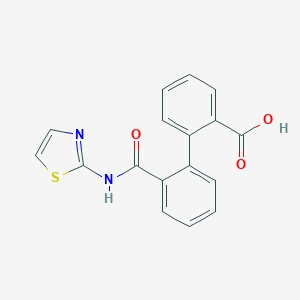
2'-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid is a complex organic compound that features a thiazole ring attached to a biphenyl structure. The thiazole ring is known for its aromaticity and biological activity, making this compound of significant interest in various fields of research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the biphenyl structure. One common method includes the cyclization of appropriate thiourea derivatives with α-haloketones to form the thiazole ring. This is followed by coupling reactions to attach the thiazole ring to the biphenyl structure under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring, leading to different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in antimicrobial and anticancer research.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit similar biological activities.
Biphenyl derivatives: Compounds such as biphenyl-2-carboxylic acid and its derivatives have structural similarities and are used in similar applications.
Uniqueness: 2’-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid is unique due to the combination of the thiazole ring and biphenyl structure, which imparts distinct chemical and biological properties. This combination enhances its versatility and potential for various applications, making it a valuable compound in research and industry.
生物活性
2'-(Thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a biphenyl core substituted with a thiazole ring and a carboxylic acid group. This unique structure may contribute to its biological activity through various interactions with biological targets.
- Enzyme Inhibition :
- Antitumor Activity :
- Antimicrobial Properties :
Antitumor Effects
A study investigating various thiazole derivatives, including those similar to this compound, demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to disrupt cellular processes led to increased apoptosis rates compared to control groups.
Enzyme Inhibition Studies
In a comparative analysis of enzyme inhibitors, compounds structurally related to this compound showed promising results in inhibiting specific enzymes involved in metabolic pathways linked to cancer progression. The half-maximal inhibitory concentration (IC50) values were determined, revealing effective inhibition at micromolar concentrations.
Table 1: Biological Activity Profiles
| Activity Type | Target Enzyme/Pathway | IC50 (μM) | Reference |
|---|---|---|---|
| Antitumor | Various Cancer Cell Lines | 5–10 | |
| Enzyme Inhibition | FAAH | 1–5 | |
| Antimicrobial | Bacterial Strains | 10–20 |
Table 2: Structural Comparisons with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Thiazole derivative | Antitumor, Enzyme Inhibitor |
| Benzamide Derivative | Benzamide | FAAH Inhibitor |
| Thiazole-based Antimicrobial | Thiazole derivative | Antimicrobial |
特性
IUPAC Name |
2-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-15(19-17-18-9-10-23-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(21)22/h1-10H,(H,21,22)(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIMWUQMRRZGKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














